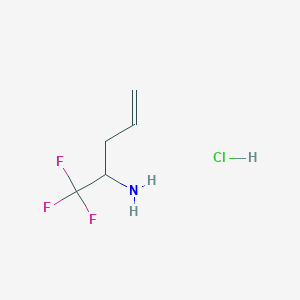

1,1,1-Trifluoropent-4-en-2-amine hydrochloride

Description

1,1,1-Trifluoropent-4-en-2-amine hydrochloride is a chiral amine hydrochloride derivative characterized by a trifluoromethyl group (-CF₃) and a terminal double bond in its pentenyl chain. Its molecular formula is C₅H₉ClF₃N, with a molecular weight of 168.62 g/mol and CAS number 2357966-53-9 . The compound’s structure features a stereogenic center at the C2 position (denoted as (2S)-configuration in chiral forms) and a reactive 4-en group, making it a versatile intermediate in organic synthesis and medicinal chemistry. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the double bond offers sites for further functionalization, such as cycloaddition or hydrogenation reactions .

Properties

Molecular Formula |

C5H9ClF3N |

|---|---|

Molecular Weight |

175.58 g/mol |

IUPAC Name |

1,1,1-trifluoropent-4-en-2-amine;hydrochloride |

InChI |

InChI=1S/C5H8F3N.ClH/c1-2-3-4(9)5(6,7)8;/h2,4H,1,3,9H2;1H |

InChI Key |

NTXOWAXRHYWWNJ-UHFFFAOYSA-N |

Canonical SMILES |

C=CCC(C(F)(F)F)N.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1-Trifluoropent-4-en-2-amine hydrochloride typically involves the reaction of 1,1,1-trifluoropent-4-en-2-amine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The process may involve steps such as:

Starting Material Preparation: Synthesis of 1,1,1-trifluoropent-4-en-2-amine.

Reaction with Hydrochloric Acid: The amine is reacted with hydrochloric acid to form the hydrochloride salt.

Purification: The product is purified using techniques such as recrystallization or chromatography to obtain high purity.

Industrial Production Methods

Industrial production of 1,1,1-Trifluoropent-4-en-2-amine hydrochloride may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The process may include:

Bulk Synthesis: Large-scale reaction of 1,1,1-trifluoropent-4-en-2-amine with hydrochloric acid.

Continuous Processing: Use of continuous flow reactors to enhance reaction efficiency and product consistency.

Quality Control: Rigorous quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

1,1,1-Trifluoropent-4-en-2-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: The trifluoromethyl group can participate in substitution reactions to form new compounds.

Common Reagents and Conditions

Common reagents used in reactions with 1,1,1-Trifluoropent-4-en-2-amine hydrochloride include:

Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

Substitution Reagents: Such as halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example:

Oxidation: Formation of trifluoromethyl ketones or aldehydes.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

1,1,1-Trifluoropent-4-en-2-amine hydrochloride has a wide range of applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,1,1-Trifluoropent-4-en-2-amine hydrochloride involves its interaction with molecular targets and pathways. The compound can act as a nucleophile in various chemical reactions, participating in the formation of new chemical bonds. Its trifluoromethyl group can influence the reactivity and stability of the compound, making it a valuable intermediate in synthetic chemistry .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural and physicochemical differences between 1,1,1-Trifluoropent-4-en-2-amine hydrochloride and related trifluorinated amine hydrochlorides:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | CAS Number | Reference |

|---|---|---|---|---|---|

| 1,1,1-Trifluoropent-4-en-2-amine hydrochloride | C₅H₉ClF₃N | 168.62 | Pentenyl chain, C2 amine, CF₃, double bond at C4 | 2357966-53-9 | |

| 1-(4-Chlorophenyl)-2,2,2-trifluoroethan-1-amine hydrochloride | C₈H₈Cl₂F₃N | 246.06 | Aromatic chlorophenyl substituent, CF₃, primary amine | 65990-86-5 | |

| (R)-1,1,1-Trifluoropropan-2-amine hydrochloride | C₃H₇ClF₃N | 149.54 | Shorter propane chain, chiral center at C2 | 177469-12-4 | |

| 1-(4-Chlorophenyl)-2,2,2-trifluoroethylamine hydrochloride | C₉H₁₀Cl₂F₃N | 260.08 | Branched methylamine, chlorophenyl, CF₃ | 1394040-17-5 |

Key Comparative Insights:

Chain Length and Substituents: The target compound’s pentenyl chain provides greater flexibility and reactivity compared to shorter analogs like 1,1,1-trifluoropropan-2-amine hydrochloride (propane chain) . Aromatic vs.

Stereochemistry and Functional Groups: The (2S)-chirality in the target compound may influence its interaction with biological targets, similar to enantiomeric pairs like (R)-1,1,1-trifluoropropan-2-amine hydrochloride and its (S)-counterpart .

Physicochemical Properties :

- The double bond in the target compound’s pentenyl chain enhances reactivity (e.g., susceptibility to oxidation or addition reactions) compared to saturated analogs.

- Lipophilicity : The trifluoromethyl group in all listed compounds increases hydrophobicity, but the aromatic chlorophenyl group in and further elevates logP values, impacting membrane permeability.

Research and Application Context

- Synthetic Utility : The target compound’s double bond allows for diversification into cyclopropane or epoxide derivatives, a feature absent in saturated or aryl-substituted analogs .

- Biological Relevance : Trifluorinated amines are common in agrochemicals and pharmaceuticals. For example, 1-(4-chlorophenyl)-2,2,2-trifluoroethan-1-amine hydrochloride (CAS 65990-86-5) has been explored as a building block for kinase inhibitors , while shorter-chain analogs like 1,1,1-trifluoropropan-2-amine hydrochloride are used in PET tracer synthesis .

Biological Activity

1,1,1-Trifluoropent-4-en-2-amine hydrochloride is a fluorinated organic compound that has garnered interest due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, including its mechanism of action, pharmacological effects, and relevant case studies.

The molecular formula of 1,1,1-Trifluoropent-4-en-2-amine hydrochloride is , with a molecular weight of approximately 185.57 g/mol. The presence of trifluoromethyl groups significantly influences its reactivity and interaction with biological targets.

The biological activity of 1,1,1-Trifluoropent-4-en-2-amine hydrochloride can be attributed to its ability to interact with various biomolecules, including enzymes and receptors. The trifluoromethyl group enhances lipophilicity and may facilitate membrane penetration, allowing the compound to reach intracellular targets effectively.

Potential Mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.

- Receptor Modulation : It could modulate receptor activity, influencing signaling pathways associated with various physiological processes.

Biological Activity

Research indicates that 1,1,1-Trifluoropent-4-en-2-amine hydrochloride exhibits several biological activities:

Antimicrobial Activity

Studies have shown that the compound possesses antimicrobial properties against various bacterial strains. Its efficacy can be attributed to the disruption of bacterial cell membranes or interference with metabolic functions.

Anticancer Properties

Preliminary investigations suggest that 1,1,1-Trifluoropent-4-en-2-amine hydrochloride may exhibit anticancer activity. It has been tested against several cancer cell lines, demonstrating cytotoxic effects that warrant further exploration.

Case Studies

Several studies highlight the biological activity of 1,1,1-Trifluoropent-4-en-2-amine hydrochloride:

-

Study on Antimicrobial Efficacy :

- Objective : To evaluate the antimicrobial activity against Gram-positive and Gram-negative bacteria.

- Methodology : Disc diffusion method was employed to assess the inhibition zones.

- Results : The compound exhibited significant antibacterial activity with inhibition zones ranging from 10 mm to 20 mm depending on the bacterial strain.

-

Investigation of Anticancer Effects :

- Objective : To assess the cytotoxicity against human cancer cell lines.

- Methodology : MTT assay was used to determine cell viability after treatment with varying concentrations of the compound.

- Results : IC50 values indicated potent cytotoxic effects at concentrations as low as 5 µM in certain cell lines.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds can provide insights into the unique properties of 1,1,1-Trifluoropent-4-en-2-amine hydrochloride:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Compound A | Structure A | Moderate antibacterial |

| Compound B | Structure B | High anticancer activity |

| 1,1,1-Trifluoropent-4-en-2-amine hydrochloride | Structure C | Significant antibacterial and anticancer potential |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.